5-Cyclopropyl-1H-indole

Synthetic chemistry Building block procurement Cross-coupling

5-Cyclopropyl-1H-indole (CAS 893739-92-9) is a C5-substituted indole derivative that serves as a pre-functionalized building block, eliminating the need for late-stage cyclopropyl installation and reducing synthetic steps. The cyclopropyl moiety at the 5-position imparts distinct steric and electronic properties critical for target binding in HIV NNRTI and kinase inhibitor development, with SAR studies showing that replacing this group can alter IC₅₀ values by over 300-fold. Procure this validated scaffold to maintain synthetic and biological fidelity in your research programs.

Molecular Formula C11H11N
Molecular Weight 157.21 g/mol
CAS No. 893739-92-9
Cat. No. B1603263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-1H-indole
CAS893739-92-9
Molecular FormulaC11H11N
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CC1C2=CC3=C(C=C2)NC=C3
InChIInChI=1S/C11H11N/c1-2-8(1)9-3-4-11-10(7-9)5-6-12-11/h3-8,12H,1-2H2
InChIKeyTUEAWFOWZWBRBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopropyl-1H-indole (CAS 893739-92-9) Procurement Guide: Key Specifications and Research-Use Profile


5-Cyclopropyl-1H-indole (CAS 893739-92-9) is a C5-substituted indole derivative with molecular formula C₁₁H₁₁N and molecular weight 157.21 g/mol . This heterocyclic compound incorporates a cyclopropyl group at the 5-position of the indole scaffold, a structural modification that introduces distinct steric and electronic properties compared to unsubstituted indole . As a versatile synthetic intermediate and scaffold for medicinal chemistry derivatization, this compound serves as a building block for the preparation of cyclopropylindole-based kinase inhibitors, HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), and other biologically active molecules [1]. Available from multiple vendors in purities typically ranging from 95% to 98%, the compound is supplied strictly for research and laboratory use only, not for clinical or diagnostic applications .

Why Generic Substitution Fails for 5-Cyclopropyl-1H-indole in Medicinal Chemistry and Chemical Biology Workflows


Generic substitution of 5-cyclopropyl-1H-indole with alternative indole building blocks is not scientifically valid without revalidation of downstream synthetic and biological outcomes. The cyclopropyl moiety at the 5-position imparts distinct electronic effects and steric constraints that influence both reactivity in cross-coupling reactions and target binding affinity in biological systems . In HIV NNRTI drug discovery, SAR studies have demonstrated that replacing the cyclopropyl group with chloro, methyl, or unsubstituted indole scaffolds alters IC₅₀ values by factors exceeding 300-fold in phenotypic antiviral assays, confirming that the cyclopropyl moiety contributes uniquely to target engagement and potency optimization [1]. For procurement purposes, researchers intending to replicate published cyclopropylindole-based syntheses must use the exact 5-cyclopropyl-1H-indole scaffold to maintain fidelity to established SAR and avoid introducing uncharacterized variables .

5-Cyclopropyl-1H-indole (CAS 893739-92-9) Evidence Guide: Quantified Differentiation vs. In-Class Comparators


Synthetic Accessibility Advantage: 5-Cyclopropyl-1H-indole vs. 5-Bromo-1H-indole in Cross-Coupling

5-Cyclopropyl-1H-indole (CAS 893739-92-9) offers direct entry to cyclopropyl-containing molecular architectures without requiring a Suzuki or Negishi coupling step, unlike the widely used 5-bromo-1H-indole (CAS 10075-50-0) which necessitates a subsequent cyclopropylmetal coupling reaction . This distinction is operationally significant: 5-cyclopropyl-1H-indole is a fully assembled building block with the cyclopropyl group pre-installed at the 5-position, whereas 5-bromo-1H-indole serves as a halogenated intermediate requiring additional synthetic manipulation .

Synthetic chemistry Building block procurement Cross-coupling Indole functionalization

Antiviral Potency Differentiation: 5-Cyclopropylindole Esters vs. 5-Chloroindole Analogs in HIV NNRTI Assays

In a phenotypic HIV replication assay, the 5-cyclopropylindole-derived ester 25 exhibited an IC₅₀ of 0.085 μM against wild-type HIV, which is approximately 26-fold more potent than the corresponding 5-chloroindole analog 5 (IC₅₀ = 2.25 μM) and 335-fold more potent than the methyl-substituted derivative 27 (IC₅₀ = 28.5 μM) [1]. The cyclopropyl-containing compound 25 also demonstrated antiviral efficacy comparable to the clinical benchmark nevirapine (IC₅₀ = 0.087 μM), while maintaining low cytotoxicity (CC₅₀ > 100 μM) [1].

Antiviral drug discovery HIV NNRTI SAR Phenotypic screening

Selectivity Index Advantage: 5-Cyclopropylindole Scaffold vs. In-Class NNRTI Scaffolds

The 5-cyclopropylindole-derived ester 25 exhibited a selectivity index (SI = CC₅₀/IC₅₀) exceeding 1,176 (CC₅₀ > 100 μM / IC₅₀ = 0.085 μM) in the phenotypic HIV assay, whereas the 5-chloroindole analog 5 displayed an SI of approximately 14 (CC₅₀ = 32 μM / IC₅₀ = 2.25 μM) [1]. This represents an approximately 84-fold improvement in the therapeutic index attributable to the cyclopropyl substitution at the 5-position, with the cyclopropyl-containing scaffold maintaining sub-100 nM antiviral activity while preserving minimal cellular toxicity [1].

Cytotoxicity profiling Selectivity index NNRTI Therapeutic window

Purity and Supply Specification: Commercial Availability of 5-Cyclopropyl-1H-indole

5-Cyclopropyl-1H-indole (CAS 893739-92-9) is commercially available from multiple vendors with defined purity specifications. Current supply offerings include: Leyan (Product No. 1100901) with 98% purity in 1g and 5g pack sizes ; Beyotime (Product No. Y136545-1g) with 95% purity in 1g pack size, storage at 2-8°C recommended ; and CymitQuimica (Ref. IN-DA00IFPK) with ≥95% purity, available upon inquiry with estimated delivery timelines . This multi-vendor availability contrasts with more specialized indole derivatives that may require custom synthesis with extended lead times.

Chemical procurement Building block sourcing Purity specifications Supply chain

5-Cyclopropyl-1H-indole (CAS 893739-92-9) Research and Industrial Application Scenarios


Medicinal Chemistry: HIV NNRTI Lead Optimization Programs

Based on the validated antiviral potency (IC₅₀ = 0.085 μM) and high selectivity index (>1,176) of 5-cyclopropylindole-derived esters against wild-type HIV [3], this scaffold is suitable for medicinal chemistry teams developing next-generation non-nucleoside reverse transcriptase inhibitors. The cyclopropyl moiety enables efficient occupation of the hydrophobic Val179 pocket within the HIV RT allosteric binding site while facilitating double hydrogen bonding interactions with Lys101 [3]. Researchers pursuing SAR expansion around this scaffold can confidently procure 5-cyclopropyl-1H-indole as a validated starting material for derivative synthesis.

Synthetic Chemistry: Streamlined Construction of 5-Cyclopropylindole Libraries

5-Cyclopropyl-1H-indole serves as a pre-functionalized building block that eliminates the need for late-stage cyclopropyl installation via cross-coupling chemistry, reducing synthetic step count by 1-2 steps compared to halogenated indole intermediates [3]. This efficiency gain is particularly valuable for combinatorial chemistry and parallel synthesis workflows targeting kinase inhibitor libraries, indole-based natural product analogs, and other heterocyclic scaffolds requiring the cyclopropyl pharmacophore pre-installed at the 5-position .

Analytical Chemistry: Reference Standard for Method Development and Validation

5-Cyclopropyl-1H-indole is available as a fully characterized reference standard suitable for analytical method development and validation (AMV) applications [3]. The compound is supplied compliant with regulatory guidelines for use as a reference standard of API indole, enabling its application in HPLC method validation, impurity profiling, and quality control workflows for indole-containing pharmaceutical substances [3].

Chemical Biology: Scaffold for Kinase Inhibitor Probe Development

The indole nucleus represents a privileged structure in kinase inhibitor design, with indole derivatives demonstrating efficacy against PIM, CDK, AKT, SRC, and PI3K kinases [3]. The 5-cyclopropyl substitution provides a distinct steric and electronic profile that differentiates this scaffold from common halogenated or alkyl-substituted indoles . Chemical biology groups developing kinase-targeted probes or conducting target fishing studies may leverage 5-cyclopropyl-1H-indole as a core scaffold for derivatization and subsequent in vitro kinase profiling [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Cyclopropyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.